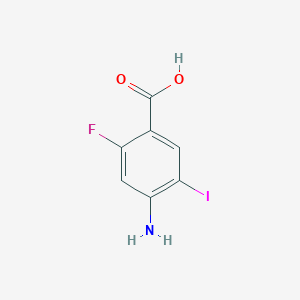

4-Amino-2-fluoro-5-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

4-amino-2-fluoro-5-iodobenzoic acid |

InChI |

InChI=1S/C7H5FINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

VIVQUJQXCJGYNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)N)F)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Fluoro 5 Iodobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Haloaminobenzoic Acid System

The benzene (B151609) ring of 4-amino-2-fluoro-5-iodobenzoic acid is influenced by a complex interplay of activating and deactivating groups. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine, iodine, and carboxylic acid groups are deactivating. Due to steric hindrance from the adjacent iodine and fluorine atoms, and the deactivating nature of the other substituents, electrophilic aromatic substitution on this specific molecule is challenging.

However, related reactions on similar systems provide insight. For instance, the iodination of benzoic acids can be achieved with high regioselectivity using iridium catalysts under mild, base-free conditions in specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org This method utilizes the carboxylic acid moiety as a directing group for ortho-iodination. acs.org While the target molecule is already iodinated, this highlights modern methods for selective halogenation. Standard electrophilic reactions like nitration would likely require harsh conditions, and the substitution pattern would be governed by the combined directing effects of the existing groups, with the position ortho to the strongly activating amino group being a potential, albeit sterically hindered, site of reaction.

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Amino Groups

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of its halogen substituents. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org In this molecule, the fluorine and iodine atoms can act as leaving groups.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. However, the carbon-iodine bond is the weakest, which can also facilitate its cleavage. For example, in related chloro-fluoro-iodobenzoates, the iodine atom is noted to be highly reactive in SNAr reactions due to the weak C-I bond and the electron-deficient nature of the ring. vulcanchem.com Reactions with primary amines have been shown to yield 4-amino derivatives. vulcanchem.com

It is also documented that 2,4-dinitrofluorobenzene readily reacts with the amino groups of peptides, showcasing the susceptibility of an activated fluoro-substituted ring to nucleophilic attack by amines. libretexts.org While the activation in this compound is less pronounced, these examples suggest that under appropriate conditions, nucleophilic substitution of the fluorine or iodine is feasible. The regioselectivity of such reactions can be complex, influenced by the specific nucleophile, solvent, and reaction conditions. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling and Analogues for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and a boronic acid or ester. The carbon-iodine bond in this compound is the most reactive site for this transformation. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govacs.org The reaction has been successfully applied to various iodobenzoic acid derivatives, demonstrating its utility in creating biaryl structures. nih.govacs.org For instance, the coupling of 4-iodobenzoic acid with [¹⁸F]4-fluorophenylboronic acid has been achieved under mild aqueous conditions. nih.govacs.org

| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzoic acid | [¹⁸F]4-Fluorophenylboronic acid | (L3)₂Pd(OAc)₂ | pH 8 buffer, 37°C, 30 min | 83% | nih.govacs.org |

| Aryl Iodide | Aryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | General Method |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental for the synthesis of arylamines. While the starting material already contains an amino group, this reaction could be applied to derivatives or used to introduce a different amino substituent at the iodine position.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base. researchgate.net The choice of ligand is crucial for the reaction's success. This method has been used to synthesize a wide range of N-heterocycles from halogenated precursors. researchgate.net While direct examples on this compound are not prevalent, the methodology is robust for iodo-substituted aromatic compounds.

Sonogashira-Type Reactions for Alkynyl Derivatization

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for aryl iodides and provides a direct route to arylalkynes. wikipedia.org

The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org this compound is a suitable substrate for this transformation at the C-I bond. For example, related dihalogenated benzoic acids, such as 4-fluoro-2-iodobenzoic acid, have been used in Sonogashira-type reactions to synthesize bicyclic heterocycles like phthalides and isocoumarins. ossila.com The versatility of this reaction allows for the introduction of various alkynyl groups, significantly expanding the molecular diversity accessible from this starting material. organic-chemistry.org

| Substrate Type | Reagent | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI | Amine base (e.g., Et₃N), Room Temp. | Arylalkyne | wikipedia.orglibretexts.org |

| 3,4-Dihalo-2(5H)-furanones | Propargylic alcohol | Pd(PPh₃)₄, CuI, KF | Toluene, 30°C, 72h | Enediyne furanone | sioc-journal.cn |

Functional Group Interconversions of the Amino and Carboxylic Acid Moieties

The amino and carboxylic acid groups on the aromatic ring are amenable to a variety of standard organic transformations.

Amino Group: The primary amino group can be acylated to form amides, which can serve as a protecting group or modulate the electronic properties of the ring. It can also undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -H, -OH, -CN, halogens) in Sandmeyer-type reactions.

Carboxylic Acid Group: The carboxylic acid can be readily converted into other functional groups. Esterification with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding ester. smolecule.com Amide formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, although this may also affect other functional groups on the ring.

These functional group interconversions are crucial for the elaboration of this compound into more complex target molecules in medicinal chemistry and materials science.

Derivatization of the Carboxylic Acid (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, which are common intermediates in the development of more complex molecules.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard transformation for benzoic acid derivatives. For example, the formation of a methyl ester from a similar compound, 2-Amino-4-fluoro-5-iodo-benzoic acid, has been documented. bldpharm.com This suggests that this compound can be readily esterified under similar conditions.

Amidation: The formation of amides from the carboxylic acid group is another key transformation. This can be achieved by reacting the carboxylic acid with an amine, often activated by a coupling agent. For instance, the synthesis of various benzamides from related 4-aminobenzoic acid derivatives is a well-established procedure in medicinal chemistry, often involving the condensation of the benzoic acid with an appropriate amine. scispace.com

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Esterification | This compound, Alcohol (e.g., Methanol), Acid Catalyst | This compound ester |

Transformations of the Aromatic Amino Group (e.g., Diazotization, Acylation)

The aromatic amino group is a versatile handle for a variety of chemical modifications, including diazotization and acylation, which pave the way for further functionalization of the aromatic ring.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. Diazonium salts are highly useful intermediates that can undergo a range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide variety of functional groups in place of the amino group. For example, the diazotization of a structurally related compound, 3-amino-2,4-dichloro-5-fluorobenzoic acid, is a key step in the synthesis of other substituted benzoic acids. google.com

Acylation: The amino group can be readily acylated by reacting it with an acylating agent like an acid chloride or anhydride (B1165640). This reaction is often used to protect the amino group or to introduce specific acyl moieties as part of a larger synthetic strategy. The acylation of the amino group in related 4-aminobenzoic acid derivatives is a common transformation. scispace.com

Table 2: Representative Transformations of the Aromatic Amino Group

| Reaction Type | Reagents | Intermediate/Product Class |

|---|---|---|

| Diazotization | Sodium nitrite, Strong acid (e.g., H₂SO₄) | Diazonium salt |

Redox Chemistry of the Aromatic Ring and Substituents

The substituents on the aromatic ring of this compound, particularly the amino and iodo groups, can participate in redox reactions, further expanding its synthetic utility.

Oxidation of the Amino Group: The amino group can be oxidized to a nitro or nitroso group using appropriate oxidizing agents. This transformation changes the electronic properties of the molecule and provides a pathway to other functional groups.

Redox Chemistry of the Iodine Substituent: The iodine atom can be oxidized to a hypervalent state. For instance, 2-iodobenzoic acid can be oxidized to 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent. organic-chemistry.org This suggests that the iodine atom in this compound could potentially be oxidized to form a hypervalent iodine species, which are valuable reagents in organic synthesis. mdpi.com The reduction of the nitro group, which can be formed from the oxidation of the amino group, back to an amino group is also a feasible transformation using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. google.com

Table 3: Potential Redox Reactions

| Reaction Type | Functional Group | Potential Reagents | Product Functional Group |

|---|---|---|---|

| Oxidation | Amino (-NH₂) | Potassium permanganate, Hydrogen peroxide | Nitro (-NO₂) or Nitroso (-NO) |

| Oxidation | Iodo (-I) | Strong oxidizing agents (e.g., Oxone®) | Hypervalent iodine (e.g., -IO₂) |

Advanced Spectroscopic and Structural Characterization of 4 Amino 2 Fluoro 5 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 4-Amino-2-fluoro-5-iodobenzoic acid, offering precise information about the atomic arrangement within the molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the amino group. The aromatic protons typically resonate in the downfield region, between δ 6.8 and 8.2 ppm. The amino protons are generally observed as a broad signal in the range of δ 5.2–5.8 ppm. The presence of the electron-withdrawing fluorine atom can influence the chemical shifts of adjacent protons, causing them to be deshielded.

The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon framework. The carbon atoms of the benzoic acid will have characteristic chemical shifts, with the carboxyl carbon appearing significantly downfield.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 6.8 - 8.2 | Multiplet | - |

| ¹H (NH₂) | 5.2 - 5.8 | Broad Singlet | - |

| ¹³C | Data not available in search results | - | - |

Fluorine (¹⁹F NMR) Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a powerful tool for directly probing the fluorine atom's local electronic environment. researchgate.net For compounds containing fluorine, this technique offers high sensitivity and a wide range of chemical shifts, making it an invaluable resource for structural analysis. researchgate.net The chemical shift of the fluorine atom in this compound provides insights into the electronic effects of the adjacent amino, iodo, and carboxylic acid groups.

Table 2: Experimental ¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) |

| ¹⁹F | Data not available in search results |

Multi-Nuclear NMR Techniques and Coupling Constant Analysis

Advanced NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons. The analysis of coupling constants (J-values) reveals information about the spatial relationship between neighboring nuclei. For instance, the coupling between the fluorine atom and adjacent protons (H-F coupling) can provide definitive proof of their proximity within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers complementary information to NMR by identifying the various functional groups and characterizing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands that correspond to specific vibrational modes of its functional groups. chemicalbook.com The carboxylic acid group is readily identified by a broad O-H stretching band, typically in the region of 2500–3300 cm⁻¹, and a strong C=O stretching absorption between 1680–1720 cm⁻¹. The N-H stretching vibrations of the amino group are also expected to appear in the spectrum. Furthermore, the presence of the carbon-iodine bond can be confirmed by a band in the lower frequency region, generally between 500–600 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 |

| Amino Group | N-H Stretch | Data not available |

| Carbon-Iodine | C-I Stretch | 500 - 600 |

Note: Specific frequencies can vary based on the sample's physical state and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides additional insights into the molecular vibrations of this compound, often complementing the information obtained from FT-IR. chemicalbook.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The analysis of the Raman spectrum can help to further confirm the presence of the aromatic ring and other key structural features. researchgate.net

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, offering precise data on its mass, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the chemical formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish the target compound from other molecules with the same nominal mass. rsc.org This technique provides an experimental mass that is compared against the calculated theoretical mass, with a match within a narrow tolerance (usually ±5 ppm) confirming the elemental composition. rsc.org For this compound (C₇H₅FINO₂), HRMS is crucial for verifying the presence of iodine and fluorine and for assessing sample purity by detecting any potential byproducts or impurities.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅FINO₂ |

| Ion | [M+H]⁺ |

| Calculated m/z | 281.9403 |

Electrospray Ionization (ESI-TOF) and Other Ionization Methods

Electrospray Ionization (ESI), often coupled with a Time-of-Flight (TOF) mass analyzer, is a preferred method for analyzing polar, thermally labile molecules like this compound. rsc.org ESI is a soft ionization technique that typically generates protonated molecules, such as [M+H]⁺, with minimal fragmentation, allowing for clear determination of the molecular weight. rsc.org The use of a TOF analyzer provides high resolution and mass accuracy. rsc.org Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern that helps elucidate the connectivity of the atoms.

Table 2: Expected ESI-MS Fragmentation of this compound

| Ion | Proposed Fragment | Description |

|---|---|---|

| [M+H]⁺ | C₇H₆FINO₂⁺ | Protonated parent molecule |

| [M+H - H₂O]⁺ | C₇H₄FINO⁺ | Loss of a water molecule from the carboxylic acid group |

X-ray Crystallography

X-ray crystallography provides the definitive, three-dimensional solid-state structure of a molecule, offering unparalleled insight into bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline solids. For this compound, this technique would precisely map the positions of the carbon, nitrogen, oxygen, fluorine, and iodine atoms in the crystal lattice. The resulting data includes unit cell dimensions, space group symmetry, and detailed intramolecular geometries. While the specific crystal structure for this exact compound is not publicly available, analysis of similar halogenated benzoic acids provides a strong predictive framework for its structural characteristics. researchgate.netrsc.org

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The functional groups on this compound facilitate a rich network of non-covalent interactions that dictate its crystal packing.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming strong, centrosymmetric O-H···O dimers with a neighboring molecule. researchgate.net The amino group (-NH₂) provides additional hydrogen bond donors, which can interact with the carboxylic oxygen or fluorine atoms of adjacent molecules, forming N-H···O or N-H···F bonds. nih.gov

Halogen Bonding: The iodine atom at the C5 position is a highly effective halogen bond donor due to the electron-withdrawing nature of the aromatic ring. It can form directional C-I···O interactions with the carbonyl oxygen of a neighboring carboxylic acid group. researchgate.netrsc.org These interactions are significant in directing the assembly of molecules in the solid state. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions typically involve offset or parallel-displaced arrangements of the benzene (B151609) rings.

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | O-H (Carboxyl) | O (Carboxyl) | ~2.6 - 2.7 | researchgate.net |

| Hydrogen Bond | N-H (Amino) | O (Carboxyl) | ~2.8 - 3.0 | nih.gov |

Crystal Packing Motifs and Supramolecular Architectures

The interplay of the aforementioned intermolecular forces results in the formation of well-defined crystal packing motifs and extended supramolecular architectures. The primary and most robust motif is expected to be the carboxylic acid dimer formed via strong O-H···O hydrogen bonds. researchgate.net These dimers then act as supramolecular building blocks.

These dimeric units are likely to be further organized by a combination of hydrogen and halogen bonds. For instance, C-I···O halogen bonds can link the dimers into one-dimensional chains or two-dimensional sheets. rsc.orgnih.gov The amino groups can form additional hydrogen-bonding bridges between these larger assemblies, creating a complex and stable three-dimensional network. The specific architecture is a result of a delicate balance between these competing, non-covalent forces, illustrating a key principle of crystal engineering. nih.gov

Polymorphism and Co-crystallization Studies

The ability of a chemical compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in physicochemical properties such as melting point, solubility, and stability. Co-crystallization, on the other hand, is a technique where a target molecule is crystallized with a second molecule, known as a coformer, to form a new crystalline solid with a unique structure and properties.

While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles of polymorphism are highly relevant to substituted benzoic acid derivatives. The presence of multiple functional groups—amino, fluoro, iodo, and carboxylic acid—creates a high potential for different intermolecular interactions, which could lead to the formation of various polymorphic forms. The interplay of hydrogen bonding from the carboxylic acid and amino groups, along with halogen bonding from the iodine and fluorine atoms, can result in diverse crystal packing arrangements. For instance, studies on fluorinated benzoic acids have shown that mono-fluoro substitution can alter the crystal structure compared to unsubstituted benzoic acid, leading to forms that correspond to higher energy structures of the parent compound. researchgate.net

Co-crystallization studies are a significant area of research for modifying the properties of active pharmaceutical ingredients and other functional materials. Although specific co-crystals of this compound are not detailed in the available research, the structural motifs of this molecule make it a prime candidate for forming co-crystals. The carboxylic acid group is a strong hydrogen bond donor, while the amino group can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the amino group and the oxygen atoms of the carboxyl group can also act as hydrogen bond acceptors. Furthermore, the iodine and fluorine atoms can participate in halogen bonding, an interaction that is increasingly utilized in crystal engineering. rsc.org

Research on structurally related compounds provides insight into the potential co-crystallization behavior of this compound. For example, co-crystallization of other halogenated benzoic acids with various coformers has been explored. Studies have demonstrated the formation of co-crystals and salts between 4-fluorobenzoic acid and heteroaromatic nitrogenous bases. researchgate.net Similarly, 4-iodotetrafluorobenzoic acid has been shown to form co-crystals through a combination of hydrogen and halogen bonds. rsc.orgnih.gov

The formation of co-crystals is often guided by the relative strengths of intermolecular interactions. In systems containing both hydrogen and halogen bond donors and acceptors, a hierarchy of interactions can often be predicted. rsc.org For instance, the robust hydrogen bonding between a carboxylic acid and a pyridine (B92270) derivative is a common and predictable interaction used in the design of co-crystals. researchgate.net

Given the functionalities present in this compound, it is plausible that it could form co-crystals with a variety of coformers, including those containing pyridine, amide, or other functional groups capable of strong intermolecular interactions. For example, antitubercular drugs like isoniazid (B1672263) and pyrazinamide (B1679903) have been successfully co-crystallized with carboxylic acids. nih.gov This suggests that this compound could potentially be co-crystallized with such molecules.

The following table provides examples of co-crystals formed with benzoic acid derivatives that are structurally related to this compound, illustrating the types of intermolecular interactions that drive their formation.

| Benzoic Acid Derivative | Coformer | Key Intermolecular Interactions |

| 4-Fluorobenzoic acid | Isonicotinamide | Hydrogen bonding |

| 4-Iodobenzoic acid | 4-(2-amino-4-methylpyrimidin-6-yl)pyridine | Hydrogen bonding |

| 4-Iodotetrafluorobenzoic acid | 1,4-Dithiane | Halogen bonding |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | py-pym | Hydrogen and Halogen bonding |

Computational and Theoretical Investigations of 4 Amino 2 Fluoro 5 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties for substituted benzoic acids. researchgate.nettandfonline.com

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 4-Amino-2-fluoro-5-iodobenzoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the carboxylic acid group introduces the possibility of different conformations, primarily concerning the orientation of the hydroxyl proton. Computational studies on similar benzoic acid derivatives have shown that DFT methods can accurately predict geometries that closely match those determined experimentally by X-ray crystallography. researchgate.net The planarity of the benzene (B151609) ring and the relative orientations of the amino, fluoro, iodo, and carboxylic acid substituents are key parameters determined in this analysis. Conformational analysis would also investigate the rotational barrier of the carboxylic acid group and the amino group.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals, Ionization Energies)

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide insights into the distribution of electrons by determining the energies and shapes of molecular orbitals.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. For substituted benzoic acids, the nature and position of substituents significantly influence this gap. researchgate.net For instance, electron-withdrawing groups can lower the LUMO energy, while electron-donating groups can raise the HOMO energy, both potentially reducing the gap.

Molecular Orbitals: Analysis of the HOMO and LUMO reveals the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. In this compound, the HOMO is likely to have significant contributions from the electron-rich amino group and the aromatic ring, while the LUMO may be centered more on the carboxylic acid group and the carbon atoms attached to the electronegative fluorine and iodine atoms.

Ionization Energies: DFT can be used to compute the ionization potential (the energy required to remove an electron), which is related to the energy of the HOMO. This value is fundamental to understanding the molecule's behavior in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions.

The MEP map uses a color scale to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the carboxylic acid group. researchgate.netresearchgate.net

Blue: Regions of positive potential, electron-deficient, which are prone to nucleophilic attack. These are often found around the hydrogen atoms of the amino and carboxylic acid groups. researchgate.net

Green: Regions of neutral or near-zero potential.

The MEP surface helps identify sites for intermolecular interactions like hydrogen and halogen bonding. researchgate.net The electron-withdrawing fluorine and iodine atoms influence the electron distribution across the aromatic ring, which is reflected in the MEP map. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F are possible. beilstein-journals.orgrsc.org By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps to assign peaks and confirm the molecular structure. For example, the electron-withdrawing effects of the fluorine and iodine substituents are expected to cause predictable shifts in the signals of adjacent carbon and hydrogen atoms.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. tandfonline.comdntb.gov.ua Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) involved. researchgate.net This allows for the assignment of key functional group frequencies, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the amino group, and the C-F and C-I stretches.

Table 1: Predicted Spectroscopic Data Ranges for Functional Groups in Substituted Benzoic Acids This table presents generalized data based on typical functional group frequencies and is for illustrative purposes.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 (broad) |

| Amino Group | N-H Stretch | 3300–3500 |

| Carbonyl Group | C=O Stretch | 1680–1710 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

| C-I Bond | Stretch | 500–600 |

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Beyond static properties, quantum chemical modeling can be used to explore the reactivity of this compound and the mechanisms of reactions in which it participates. DFT calculations can model the electronic effects of the fluorine and iodine substituents. The electron-withdrawing fluorine atom increases the acidity of the amino group, while the iodine atom enhances the electrophilicity at the C-5 position. This type of modeling is crucial in predicting how the compound might behave in various chemical transformations, such as cross-coupling reactions or electrophilic substitutions. By calculating the energies of transition states and intermediates, chemists can map out the entire reaction pathway, predict the most likely products, and understand the factors that control reaction rates and selectivity. For instance, modeling can predict whether a reaction will proceed via a certain pathway, such as an oxidative addition or a reductive elimination step in a metal-catalyzed reaction. acs.org

Analysis of Non-Covalent Interactions (Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, both hydrogen and halogen bonds are significant.

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the C=O oxygen). acs.org The amino (-NH₂) group is a hydrogen bond donor. These interactions are fundamental to the formation of characteristic structural motifs, such as the carboxylic acid dimers commonly seen in the solid state. researchgate.net

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region (a σ-hole) on the halogen atom interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. polimi.itscholaris.ca The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the same ring, like the fluorine atom in this molecule, which makes the iodine atom more electrophilic. nih.gov Computational analysis can quantify the strength and directionality of these halogen bonds, which play a crucial role in crystal engineering and the design of materials with specific structural properties. researchgate.netnih.gov

Table 2: Key Non-Covalent Interactions in this compound

| Interaction Type | Donor Group(s) | Acceptor Group(s) |

|---|---|---|

| Hydrogen Bond | -COOH, -NH₂ | C=O, -NH₂ |

| Halogen Bond | C-I nih.gov | Lewis bases (e.g., O, N atoms) polimi.it |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

A thorough review of available scientific literature indicates that specific computational studies predicting the nonlinear optical (NLO) properties of this compound have not been published. While research on other halogenated aromatic compounds and aniline (B41778) derivatives suggests that the combination of an amino group (electron-donating) and halogen atoms on a benzene ring can lead to significant NLO responses, specific calculated values for the hyperpolarizability of this compound are not available. ccsenet.orgresearchgate.netresearchgate.net

General computational approaches, such as Density Functional Theory (DFT), are commonly employed to calculate the first and second hyperpolarizabilities (β and γ) of molecules to predict their NLO activity. bohrium.comresearchgate.net Such calculations for this compound would be necessary to quantify its potential as an NLO material.

Table 1: Predicted Nonlinear Optical (NLO) Properties of this compound

| Property | Value |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

As of the latest search, specific computational data for the NLO properties of this compound are not available in published literature.

Thermodynamic Property Calculations

Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are fundamental to understanding the stability and reactivity of a compound. These parameters can be calculated using various computational methods, including high-level ab initio and DFT calculations.

Similar to the NLO properties, specific thermodynamic property calculations for this compound are not readily found in the scientific literature. However, extensive research has been conducted on the thermodynamic properties of other monohalogenated benzoic acids. nist.gov These studies often involve a combination of experimental techniques and computational chemistry to determine enthalpies of formation, sublimation, and fusion. nist.gov Such a combined approach provides a robust evaluation of the thermodynamic data. For instance, computational methods have been used to resolve inconsistencies in experimental data for other halobenzoic acids. nist.gov

To ascertain the specific thermodynamic profile of this compound, dedicated computational studies would be required. These would typically involve geometry optimization followed by frequency calculations to obtain the standard thermodynamic functions.

Table 2: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Calculated Value |

| Standard Enthalpy of Formation (ΔHf°) | Data not available |

| Standard Entropy (S°) | Data not available |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available |

Based on a comprehensive literature search, specific calculated thermodynamic data for this compound are not available.

Applications of 4 Amino 2 Fluoro 5 Iodobenzoic Acid in Organic Synthesis and Chemical Research

Building Block for Complex Organic Molecules

The strategic placement of reactive functional groups makes 4-amino-2-fluoro-5-iodobenzoic acid a valuable starting material for constructing intricate molecular architectures. The interplay between the nucleophilic amino group, the electron-withdrawing fluorine and iodine atoms, and the versatile carboxylic acid moiety allows for a variety of chemical transformations.

The ortho-iodobenzoic acid framework is a classic precursor for the synthesis of bicyclic heterocyclic systems like phthalides and isocoumarins. This is typically achieved through palladium-catalyzed reactions, such as the Sonogashira coupling, with terminal alkynes. nih.govnih.gov The reaction proceeds via coupling of the alkyne at the iodine-bearing carbon, followed by an intramolecular cyclization involving the carboxylic acid.

Research on analogous compounds, such as 4-fluoro-2-iodobenzoic acid, demonstrates that the regiochemical outcome of the cyclization can be controlled by reaction conditions. ossila.com Generally, higher temperatures (e.g., 100 °C) favor the 6-endo-dig cyclization to form isocoumarins, while lower temperatures (e.g., 25 °C) favor the 5-exo-dig pathway to yield phthalides. ossila.comias.ac.in While specific studies on this compound are not detailed, the same principles of reactivity are expected to apply, with the amino and fluoro substituents modulating the electronic properties and reactivity of the scaffold.

Table 1: General Conditions for Phthalide and Isocoumarin Synthesis from 2-Iodobenzoic Acid Analogs

| Product Class | General Reaction | Typical Catalysts & Reagents | Temperature | Reference(s) |

|---|---|---|---|---|

| Isocoumarin | Sonogashira coupling followed by 6-endo-dig cyclization | Pd(PPh₃)₂Cl₂, ZnCl₂, Et₃N, DMF | 100 °C | nih.gov |

| Phthalide | Sonogashira coupling followed by 5-exo-dig cyclization | Pd catalyst, CuI, PPh₃, Et₃N | Room Temp. | ias.ac.inrsc.org |

This compound is a key starting material for advanced chemical intermediates, particularly in the fields of medicinal chemistry and materials science. The different functional groups can be selectively targeted to build molecular complexity. The amino group and carboxylic acid can be used to construct fused heterocyclic systems like quinazolines. The iodine atom is an exceptionally useful handle for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, alkyl, or alkynyl groups. smolecule.com These subsequent intermediates are valuable in the development of new pharmaceuticals and agrochemicals. smolecule.comchemicalbook.com

Role in the Development and Synthesis of Hypervalent Iodine Reagents (e.g., Benziodoxole Tosylates, Iodosobenzoic Acid Derivatives)

Hypervalent iodine compounds are valuable reagents in organic synthesis, acting as mild and selective oxidants. mdpi.com 2-Iodobenzoic acids are the foundational precursors for cyclic hypervalent iodine(III) reagents, such as 2-iodosobenzoic acids (IBAs) and their derivatives. mdpi.comlookchem.com The synthesis involves the oxidation of the iodine atom, which is facilitated by the neighboring carboxylic acid group that acts as an intramolecular ligand. mdpi.com

A practical method for preparing IBAs involves the oxidation of the corresponding 2-iodobenzoic acid with an oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution. mdpi.com Furthermore, these IBAs can be converted into other useful reagents, such as pseudocyclic benziodoxole tosylates. This can be achieved via a ligand transfer reaction between a substituted 2-iodobenzoic acid and a hypervalent iodine reagent like hydroxy(tosyloxy)iodobenzene (PhI(OH)OTs), also known as Koser's reagent. ossila.comnih.gov As a substituted 2-iodobenzoic acid, this compound can be used to generate novel hypervalent iodine reagents whose reactivity and solubility are tuned by the fluoro and amino substituents.

Table 2: General Methods for Synthesizing Hypervalent Iodine(III) Reagents from 2-Iodobenzoic Acids

| Reagent Type | General Method | Typical Reagents | Key Feature | Reference(s) |

|---|---|---|---|---|

| 2-Iodosobenzoic Acids (IBAs) | Oxidation | Oxone®, Water | Practical, mild conditions | mdpi.com |

| Benziodoxole Tosylates | Ligand Transfer | PhI(OH)OTs (Koser's Reagent) | Forms stable, recyclable oxidants | ossila.comnih.gov |

Utilization in Probe Chemistry for Chemical and Biochemical Assay Development

In the field of chemical biology, small molecules are often used as probes to investigate biological systems. The structural features of this compound make it a candidate for such applications. Research on its positional isomer, 2-amino-4-fluoro-5-iodobenzoic acid, indicates its potential as a biochemical probe for studying enzyme activity and receptor interactions.

The chemical basis for this function lies in the molecule's ability to engage in specific non-covalent interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding—an interaction that is increasingly recognized for its importance in molecular recognition. These interactions can influence the binding affinity and specificity of the molecule for biological targets, thereby allowing it to probe or modulate biochemical pathways. Additionally, related fluorinated and iodinated benzoic acids have been developed as bimodal prosthetic groups for labeling biomolecules with radionuclides (like ¹⁸F or ¹²⁵I) for use in molecular imaging techniques such as Positron Emission Tomography (PET). researchgate.net

Design and Synthesis of Functional Materials (e.g., in agrochemicals, specialty chemicals)

The unique substitution pattern of this compound makes it an attractive building block for functional materials. Fluorinated compounds are widely used in the synthesis of agrochemicals, including herbicides and insecticides, as the inclusion of fluorine can dramatically enhance biological activity. ossila.com

This compound serves as a key intermediate for specialty chemicals. For instance, its derivatives could be utilized in the synthesis of dyes and pigments. smolecule.comsmolecule.com The aromatic amine structure is a known chromophore, and the reactive iodine handle allows for its incorporation into larger, more complex molecular systems. The combination of these features allows for the rational design of new materials with specific electronic, optical, or biological properties for use in agrochemical or other specialty chemical industries. smolecule.comsmolecule.com

Q & A

Q. Q. How can isotopic labeling (e.g., - or -) of this compound aid in mechanistic studies?

- Methodological Answer :

- Tracing Reaction Pathways : Use -labeled carboxylic acid groups to track decarboxylation or coupling reactions via NMR or mass spectrometry.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.